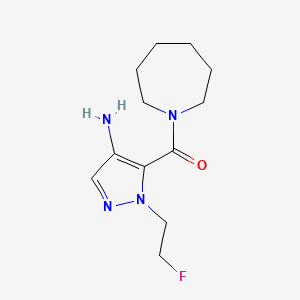
5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is a pyrazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of various enzymes involved in cancer cell proliferation and inflammation. It may also induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
Studies have shown that 5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine has various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It has also been shown to induce the expression of pro-apoptotic proteins such as Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2.
実験室実験の利点と制限
One of the major advantages of using 5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine in lab experiments is its potential as a new drug candidate for the treatment of cancer and inflammation. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics, which are important factors in drug development.
将来の方向性
There are several future directions for research on 5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine. One of the areas of interest is the development of new derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and inflammation is another potential avenue for future research.
Conclusion
In conclusion, 5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has shown potential as a new drug candidate for the treatment of cancer and inflammation. The synthesis of this compound has been reported using various methods, and its mechanism of action is not fully understood. However, it has been shown to have various biochemical and physiological effects, including inhibition of enzymes involved in cancer progression and inflammation and induction of apoptosis in cancer cells. Future research directions include the development of new derivatives with improved pharmacokinetic properties and investigation of the molecular mechanisms underlying its effects.
合成法
The synthesis of 5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine has been reported in various research studies. One of the most common methods used for the synthesis of this compound involves the reaction of 1-(2-fluoroethyl)-4-nitro-1H-pyrazole-5-amine with azepan-1-ylcarbonyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography.
科学的研究の応用
5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine has been studied extensively for its potential applications in medicine. One of the major research areas is the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been reported to have anti-inflammatory and analgesic properties.
特性
IUPAC Name |
[4-amino-2-(2-fluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O/c13-5-8-17-11(10(14)9-15-17)12(18)16-6-3-1-2-4-7-16/h9H,1-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYWWXSYXLMMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C(C=NN2CCF)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-ylcarbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



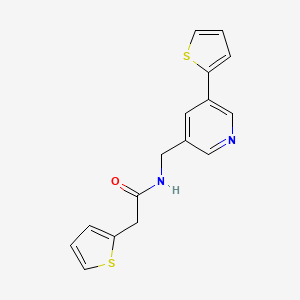
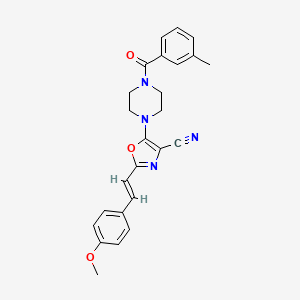
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

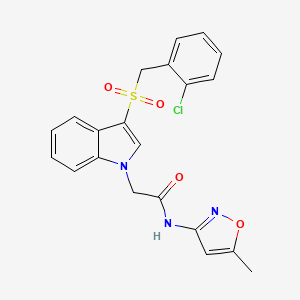
![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)
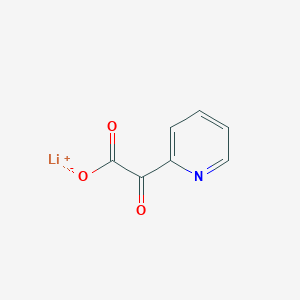
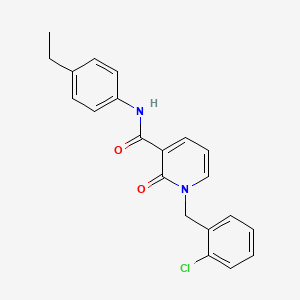
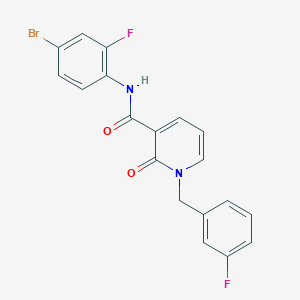
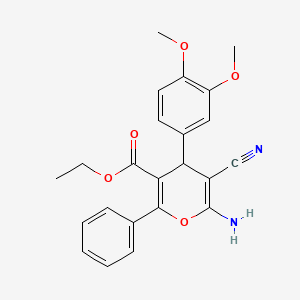
![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)